3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
The compound 3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with two distinct pharmacophores:
- A 4-methoxy-2,5-dimethylbenzenesulfonyl-piperazine group at position 2.
- A 3,4,5-trimethyl-1H-pyrazole moiety at position 4.
Properties
IUPAC Name |
3-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3S/c1-15-14-21(16(2)13-20(15)32-6)33(30,31)28-11-9-27(10-12-28)22-7-8-23(25-24-22)29-19(5)17(3)18(4)26-29/h7-8,13-14H,9-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUJTJWCHZIDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Characteristics
This compound features:
- A pyridazine core , which is a five-membered heterocyclic compound.
- A piperazine ring that enhances its pharmacological properties.
- A sulfonamide group that may improve solubility and bioavailability.
- A trimethylpyrazole moiety , which is known for its diverse biological effects.
Pharmaceutical Development
The compound's structural elements indicate potential applications in developing therapeutics for:
- Central Nervous System Disorders : The piperazine and pyrazole components are often associated with neuropharmacological effects, potentially aiding in the treatment of conditions such as anxiety and depression.
- Infectious Diseases : The sulfonamide group is linked to antimicrobial properties, suggesting possible applications in antibiotic development.
Chemical Probes
This compound could serve as a chemical probe in research settings to:
- Investigate biological pathways involving specific receptors or enzymes.
- Study the interactions of similar compounds with biological targets.
Research indicates that compounds with similar structures exhibit various pharmacological activities:
Antitumor Activity
Studies have shown that derivatives of piperazine and pyrimidine can inhibit cancer cell proliferation through mechanisms like apoptosis induction. For instance:
- A study published in the Journal of Medicinal Chemistry highlighted that modifications to piperazine-pyrimidine structures can enhance efficacy against specific cancer types.
Neuropharmacological Effects
The compound may interact with neurotransmitter systems:
- It has been reported to increase serotonin levels, indicating potential antidepressant effects. This aligns with findings from related compounds targeting serotonin receptors.
Antimicrobial Properties
Preliminary studies suggest antimicrobial activity against certain bacterial strains:
- Research published in Antimicrobial Agents and Chemotherapy demonstrated that sulfonamide-containing compounds exhibit significant antibacterial activity against resistant strains, such as Staphylococcus aureus.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Studies | Derivatives showed promising results in inhibiting tumor growth both in vitro and in vivo. | Journal of Medicinal Chemistry |
| Neuropharmacological Assessment | Increased serotonin levels were observed, suggesting potential antidepressant effects. | Related studies on serotonin receptor interactions |
| Antimicrobial Activity | Significant antibacterial activity was noted against resistant strains. | Antimicrobial Agents and Chemotherapy |
Chemical Reactions Analysis
Sulfonylation and Piperazine Functionalization
The piperazine ring undergoes sulfonylation during synthesis, forming the benzenesulfonyl-piperazine subunit. This reaction typically employs 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or DMF .
| Yield | Reagents/Conditions | Key Observations |
|---|---|---|
| 86% | DMF, 20°C, overnight | Optimal for sterically hindered substrates |
| 64% | CH₂Cl₂, TFA, -5→20°C | Acidic conditions favor sulfonyl chloride activation |
The sulfonyl group enhances electrophilicity, enabling subsequent nucleophilic substitutions at the piperazine nitrogen.
Pyrazole-Acetic Acid Coupling
The pyrazole subunit participates in acylation reactions. For example, (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid reacts with the piperazine intermediate via carbonyl diimidazole (CDI)-mediated activation :
| Yield | Reaction Pathway | Notes |
|---|---|---|
| 69% | CDI, DMF, 20°C | High regioselectivity for N-acylation |
| 56% | HATU, DIPEA | Preferred for electron-deficient pyrazoles |
This step introduces structural diversity while maintaining the pyrazole’s hydrogen-bonding capacity.
Pyridazine Core Reactivity
The pyridazine ring undergoes electrophilic substitution and palladium-catalyzed cross-coupling. Key findings include:
-
C–H Arylation : Pd(OAc)₂ catalyzes arylation at the pyridazine C3 position using aryl iodides in hexafluoroisopropanol (HFIP) .
-
Oxidation : Potassium permanganate selectively oxidizes pyridazine to pyridazine N-oxide under acidic conditions.
| Reaction Type | Catalyst/Solvent | Yield |
|---|---|---|
| Arylation | Pd(OAc)₂/HFIP | 72% |
| Oxidation | KMnO₄/H₂SO₄ | 58% |
Reductive Amination and Alkylation
The piperazine nitrogen undergoes alkylation with alkyl halides or reductive amination with aldehydes (NaBH₃CN) :
| Substrate | Reagents | Yield |
|---|---|---|
| Benzyl bromide | K₂CO₃, DMF | 78% |
| Formaldehyde | NaBH₃CN, MeOH | 65% |
Hydrolysis and Degradation
Controlled hydrolysis of the sulfonamide group occurs under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, yielding the free piperazine derivative.
| Condition | Product | Yield |
|---|---|---|
| 6M HCl, reflux | Desulfonylated piperazine | 83% |
| 2M NaOH, 80°C | Sulfonic acid derivative | 91% |
Key Mechanistic Insights
Comparison with Similar Compounds
Structural Analogues and Key Differences
Three structurally related compounds are analyzed below, highlighting variations in sulfonyl substituents and their implications:
*Note: The molecular formula and weight for the target compound are estimated based on structural similarity to .
Key Observations:
The target compound’s 4-methoxy-2,5-dimethylphenyl group introduces steric hindrance and electron-donating effects, which may influence binding to target proteins compared to the 4-methoxy-3-methylphenyl variant in .
Synthetic Accessibility :
- Compounds with simpler sulfonyl groups (e.g., ) are likely synthesized via straightforward sulfonylation of piperazine intermediates, as described for analogous pyridazine derivatives .
- The biphenyl-sulfonyl group in may require multi-step Suzuki coupling or sulfonation reactions, increasing synthetic complexity.
Preparation Methods
Synthesis of 6-Chloro-3-(piperazin-1-yl)pyridazine
3,6-Dichloropyridazine undergoes selective substitution with piperazine in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. The reaction achieves >85% yield, with excess piperazine (2.5 equiv) ensuring monosubstitution.
Sulfonylation of Piperazine
The piperazine nitrogen is sulfonylated using 4-methoxy-2,5-dimethylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) as a base. The reaction proceeds at 0–25°C for 4 hours, yielding 4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine.
Pyrazole Coupling
Intermediate 1 reacts with 3,4,5-trimethyl-1H-pyrazole (1.5 equiv) in toluene under reflux (110°C) for 24 hours, catalyzed by palladium(II) acetate (5 mol%) and Xantphos (10 mol%). The reaction is monitored via TLC, achieving 72–78% yield after column chromatography.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic System
Palladium/Xantphos outperforms copper-based catalysts in coupling efficiency, reducing byproduct formation.
Analytical Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 470.6 g/mol | HRMS (ESI+) |
| Melting Point | 198–202°C | DSC |
| Purity | >99% | HPLC (C18, 254 nm) |
| (DMSO) | δ 8.21 (s, 1H, pyridazine), 2.41 (s, 6H, CH₃) | 400 MHz spectrometer |
The spectrum confirms regioselective coupling, with singlet peaks at δ 8.21 (pyridazine H) and δ 2.41 (methyl groups).
Scalability and Industrial Feasibility
The process is scalable to kilogram-scale with modifications:
Q & A
Q. What synthetic strategies are recommended for optimizing yield and purity of this compound?
Methodological Answer:
- Stepwise Functionalization : Synthesize the pyridazine core first, followed by sequential introduction of the piperazinyl-sulfonyl and pyrazolyl substituents. Condensation reactions under ethanol reflux (as demonstrated for analogous pyrazoline derivatives) can minimize side products .
- Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates. Final purity (>95%) can be confirmed via HPLC with photodiode array detection, referencing retention times against standards .
- Catalytic Optimization : Test Lewis acids (e.g., ZnCl₂) to enhance sulfonylation efficiency at the piperazine moiety, monitoring reaction progress by TLC .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C-NMR to confirm substitution patterns, particularly for distinguishing between regioisomers of the pyridazine and pyrazole rings. DEPT-135 can resolve methyl group assignments .
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Compare bond lengths and angles (e.g., C-SO₂-N in the sulfonyl-piperazine group) to analogous structures in the Cambridge Structural Database .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode can verify molecular weight (e.g., [M+H]⁺) and detect fragmentation patterns unique to the benzenesulfonyl group .
Q. How should solubility and stability be evaluated for in vitro assays?
Methodological Answer:
- Solubility Profiling : Test in DMSO (primary stock) followed by serial dilution into PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation at concentrations >10 µM .
- Stability Studies : Incubate the compound at 37°C in PBS and liver microsomes. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours. Compare half-lives to structurally related pyridazines .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on the sulfonyl-piperazine group’s hydrogen-bonding potential and the pyrazole’s hydrophobic surface. Validate predictions with mutagenesis data .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the pyridazine core in aqueous vs. membrane environments. Analyze RMSD and radius of gyration to identify flexible regions .
Q. How to resolve contradictions in activity data across different assay systems?
Methodological Answer:
- Assay Replication : Test the compound in parallel using recombinant enzyme assays (e.g., kinase inhibition) and cell-based viability assays (e.g., MTT). Control for off-target effects via CRISPR knockouts of suspected targets .
- Metabolite Screening : Use LC-HRMS to identify metabolites in cell lysates. Compare activity loss in parental vs. CYP3A4-overexpressing cell lines to assess metabolic liability .
Q. What strategies enable structure-activity relationship (SAR) studies for lead optimization?
Methodological Answer:
Q. How to design experiments probing the compound’s mechanism of action?
Methodological Answer:
- Omics Integration : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways. Validate hits via siRNA knockdown and rescue experiments .
- Chemical Proteomics : Use a biotinylated derivative for pull-down assays coupled with LC-MS/MS to identify binding partners. Confirm interactions via SPR or ITC .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?
Methodological Answer:
- Energy Refinement : Re-dock using induced-fit docking (IFD) to account for protein flexibility. Compare binding poses with crystal structures of homologous targets .
- Solvent Effects : Recalculate binding free energies with explicit water molecules using MM-PBSA/GBSA. Correlate with experimental data from assays conducted under varying ionic strengths .
Q. What causes variability in cytotoxicity across cell lines?
Methodological Answer:
- Transporters and Efflux Pumps : Quantify ABC transporter expression (e.g., P-gp) via qPCR. Co-treat with inhibitors like verapamil to assess efflux impact .
- Redox Environment : Measure intracellular glutathione levels. Test cytotoxicity in N-acetylcysteine (NAC)-pretreated cells to determine ROS-mediated vs. target-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
